10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
This compound is a polycyclic heterocyclic molecule featuring a chromeno-oxazin core fused with a substituted benzene ring. Its structure includes a 10-(4-isopropylphenyl) group and a 7-methyl substituent, which likely influence its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C25H27NO3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-methyl-10-(4-propan-2-ylphenyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H27NO3/c1-15(2)17-8-10-19(11-9-17)26-13-18-12-22-20-6-4-5-7-21(20)25(27)29-24(22)16(3)23(18)28-14-26/h8-12,15H,4-7,13-14H2,1-3H3 |
InChI Key |
OSDLQWOTUMMDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Oxazinone Ring Formation via Aminooxy-Carbonyl Cyclocondensation
The oxazinone moiety is synthesized through a reaction between an aminooxy intermediate and a carbonyl-containing chromene precursor. As detailed in patent WO2003018565A1, this step involves:
-
Reactants : A chromenone derivative with a ketone group at position 5 and an aminooxy (-ONH) group at position 3.
-
Conditions : Solvent-free or polar aprotic solvents (e.g., dimethyl acetamide) at 80–120°C.
-
Mechanism : Nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the six-membered oxazinone ring.
-
Combine chromen-5-one-3-aminooxy (1.0 eq) with paraformaldehyde (1.2 eq) in toluene.
-
Heat at 110°C under Dean-Stark conditions to remove condensation water.
-
Precipitate the product using methanol, yielding the oxazinone intermediate (72–85% yield).
Chromene Ring Construction via Heteropolyacid-Catalyzed Cyclization
The benzochromeno scaffold is assembled using heteropolyacid (HPA) catalysts, as demonstrated in recent studies:
-
Catalysts : HPMoO or HPMoVO (1–5 mol%) under solvent-free conditions.
-
Substrates : Resorcinol derivatives and α,β-unsaturated ketones.
-
Reaction : Acid-catalyzed Friedel-Crafts alkylation and subsequent cyclodehydration.
| Parameter | Value |
|---|---|
| Catalyst | HPMoO |
| Temperature | 80°C |
| Time | 1.5–3.2 hours |
| Yield | 79–90% |
Introduction of the 4-Isopropylphenyl Group
The 4-isopropylphenyl substituent is introduced via Suzuki-Miyaura coupling, adapting methods from pyridazinone synthesis:
-
Precursor : A brominated chromeno-oxazinone intermediate.
-
Coupling Partner : 4-Isopropylphenylboronic acid.
-
Conditions : Pd(PPh) (5 mol%), NaCO, dioxane/water (3:1), 90°C.
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pd/C | Dioxane/H2O | 68 |
| 2 | Pd(PPh) | Toluene/EtOH | 82 |
Methyl Group Functionalization
The methyl group at position 7 is introduced early in the synthesis via:
-
Alkylation : Treatment of a phenolic intermediate with methyl iodide in the presence of KCO.
-
In-situ methylation : Using dimethyl sulfate during cyclocondensation.
Example from Patent CN103748084B :
-
React bisphenol-A with methyl sulfate in toluene.
-
Heat at 85°C for 4 hours to achieve O-methylation (94% yield).
Integrated Synthesis Protocol
Stepwise Procedure
-
Chromene Precursor Synthesis :
-
Oxazinone Formation :
-
Suzuki Coupling :
-
Final Purification :
Analytical Characterization
Critical spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Scientific Research Applications
10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s chromeno-oxazin scaffold and substituents can be compared to other heterocyclic systems in the literature. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Chromeno-Pyrimidine Analogs (): Derivatives like 9a–d exhibit hydrazono-linked sugar moieties and chlorophenyl substituents, contributing to their antimicrobial and anticancer properties .
Methanobenzodioxocins (): Compounds such as 10B with dihydroxyphenyl groups demonstrate strong antioxidant activity due to hydroxyl-rich aromatic systems . The target compound lacks hydroxyl groups but features a methyl substituent, which could reduce radical scavenging efficacy compared to these analogs.
Substituent Effects: The 4-isopropylphenyl group in the target compound may increase steric hindrance and hydrophobic interactions compared to smaller substituents (e.g., methyl or halogens).
Biological Activity
The compound 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₂
- Molecular Weight : 281.35 g/mol
The structure includes a benzochromene core fused with an oxazine ring, which is known for contributing to various biological activities.
Pharmacological Properties
The biological activity of this compound has been explored in various studies. Here are some key findings:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. This was demonstrated through in vitro assays measuring the reduction of reactive oxygen species (ROS) levels.
- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. These effects are attributed to its ability to inhibit acetylcholinesterase (AChE) activity and modulate neurotransmitter systems .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, including GABA and serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications at specific positions on the oxazine ring can enhance biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | Isopropyl group | Increases lipophilicity and receptor affinity |
| 7-position | Methyl group | Enhances neuroprotective effects |
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of related compounds, it was found that those with similar structural motifs significantly reduced neurotoxicity in neuronal cell cultures. The mechanism involved the upregulation of neurotrophic factors and downregulation of pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one?
- Methodology : Use a split-plot design with randomized blocks to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, assign "plots" to primary factors (e.g., solvent type), "subplots" to secondary factors (e.g., reaction time), and "sub-subplots" to tertiary variables (e.g., purification methods). Replicate experiments at least four times to account for variability .
- Key Considerations : Monitor reaction progress via HPLC-MS to identify intermediates and optimize yield. Reference structural analogs like methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate for solvent selection (e.g., DMF for polar intermediates) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in its fused-ring conformation?
- Methodology :
- X-ray crystallography : Resolve the 3D conformation of the benzo-chromeno-oxazinone core using single-crystal diffraction. Compare with phenothiazine derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) to identify torsional strain in the heterocyclic system .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate electronic transitions and validate experimental NMR/IR data.
Advanced Research Questions
Q. What advanced computational approaches are suitable for predicting the biological target interactions of this compound?
- Methodology :
- In-silico docking : Use Adapt-cMolGPT or similar generative models to screen for target specificity. Train the model on structural analogs (e.g., chromeno-oxazine derivatives) to predict binding affinities for enzymes like cyclooxygenase-2 or kinase inhibitors .
- MD simulations : Conduct 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets.
Q. How can contradictory data on the compound’s environmental persistence be resolved?
- Methodology :
- Longitudinal degradation studies : Design a tiered assessment per Project INCHEMBIOL guidelines:
- Tier 1 : Measure hydrolysis/photolysis rates under controlled lab conditions (pH 7.4, UV-A light).
- Tier 2 : Evaluate biodegradation in soil microcosms (OECD 307 protocol) with LC-MS/MS quantification .
- Statistical reconciliation : Apply multivariate ANOVA to distinguish between experimental artifacts (e.g., matrix effects) and true environmental variability.
Q. What strategies are effective for elucidating the compound’s metabolic pathways in mammalian systems?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and use high-resolution LC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with libraries (e.g., PubChem’s Metabolomics Workbench) .
- Isotope labeling : Synthesize a deuterated analog to track metabolic sites. For example, introduce ²H at the 7-methyl group to study oxidative demethylation.
Methodological Framework Integration
Q. How should a theoretical framework be applied to study the compound’s structure-activity relationships (SAR)?
- Methodology :
- Conceptual grounding : Link SAR hypotheses to existing theories (e.g., Hammett’s σ values for electronic effects of the 4-isopropylphenyl group).
- Iterative refinement : Use the quadripolar model (theoretical, epistemological, morphological, technical poles) to align experimental SAR data with quantum mechanical descriptors (e.g., HOMO-LUMO gaps) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response contradictions in toxicity studies?
- Methodology :
- Dose-response modeling : Fit data to a Hill equation with Bayesian hierarchical modeling to account for inter-study variability.
- Sensitivity analysis : Use Monte Carlo simulations to identify critical parameters (e.g., IC₅₀ variability) influencing contradictory outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
